molecular formula C8H7N5O3 B6105195 4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole

4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole

Cat. No. B6105195
M. Wt: 221.17 g/mol
InChI Key: PQDHJRJSBZANPG-UHFFFAOYSA-N
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Description

4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. The compound has been shown to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in inflammation. It has also been found to inhibit the activity of GSK-3β, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in animal models. The compound has also been found to reduce oxidative stress and improve cognitive function in Alzheimer's disease models. In cancer research, the compound has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole is its potential as a therapeutic agent in various scientific research fields. The compound has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole. One direction is to further investigate the compound's mechanism of action and identify specific targets for its activity. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the compound's potential as a therapeutic agent in various diseases should be further studied in animal models and clinical trials. Finally, the development of more water-soluble derivatives of the compound should be explored to improve its administration in vivo.
Conclusion:
This compound is a promising compound with potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of the compound with good purity. The compound has shown promising results in preclinical studies for its potential as a therapeutic agent in cancer research, inflammation, and neurodegenerative diseases. However, its low solubility in water is a limitation that needs to be addressed. Future research directions should focus on further investigating the compound's mechanism of action, optimizing its synthesis method, and exploring its potential as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of 4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with ethyl nitroacetate. The resulting product is then treated with hydrazine hydrate to yield the final compound. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole has been studied for its potential applications in various scientific research fields. It has shown promising results in the areas of cancer research, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects in Alzheimer's disease models.

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-1-pyrazol-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c14-8(12-3-1-2-9-12)6-11-5-7(4-10-11)13(15)16/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDHJRJSBZANPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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